Cas no 37480-41-4 (methyl 1-methyl-4-oxocyclohexane-1-carboxylate)

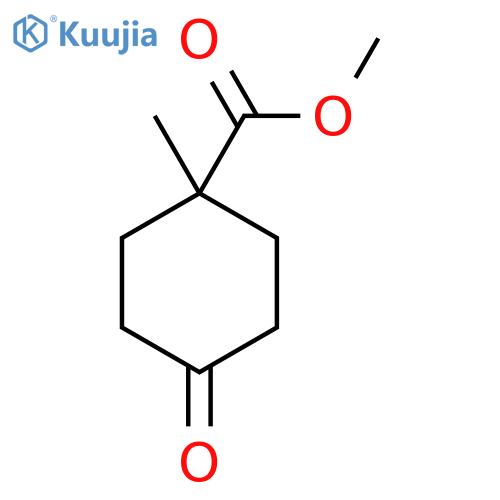

37480-41-4 structure

商品名:methyl 1-methyl-4-oxocyclohexane-1-carboxylate

methyl 1-methyl-4-oxocyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-methyl-4-oxocyclohexanecarboxylate

- methyl 1-methyl-4-oxocyclohexane-1-carboxylate

- METHYL 1-METHYL-4-OXOCYCLOHEXANECARBOXYLATE

- Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester

- methyl 1-methyl-4-oxo-1-cyclohexanecarboxylate

- 1-Methyl-4-oxocyclohexanecarboxylic acidmethyl ester

- DNTGELMQRSNFPO-UHFFFAOYSA-N

- AK132792

- ST2407087

- 1-methyl-4-oxocyclohexanecarboxylic acid methyl ester

-

- MDL: MFCD17013063

- インチ: 1S/C9H14O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h3-6H2,1-2H3

- InChIKey: DNTGELMQRSNFPO-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1(C)CCC(CC1)=O)=O

計算された属性

- せいみつぶんしりょう: 170.09432

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 198

- トポロジー分子極性表面積: 43.4

じっけんとくせい

- PSA: 43.37

methyl 1-methyl-4-oxocyclohexane-1-carboxylate セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Inert atmosphere,2-8°C

methyl 1-methyl-4-oxocyclohexane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AG379-200mg |

methyl 1-methyl-4-oxocyclohexane-1-carboxylate |

37480-41-4 | 95+% | 200mg |

554.0CNY | 2021-07-17 | |

| Chemenu | CM129229-1g |

methyl 1-methyl-4-oxocyclohexane-1-carboxylate |

37480-41-4 | 95% | 1g |

$234 | 2024-07-17 | |

| Chemenu | CM129229-5g |

methyl 1-methyl-4-oxocyclohexane-1-carboxylate |

37480-41-4 | 95% | 5g |

$1062 | 2024-07-17 | |

| Chemenu | CM129229-10g |

methyl 1-methyl-4-oxocyclohexane-1-carboxylate |

37480-41-4 | 95% | 10g |

$1062 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M88090-1g |

Methyl 1-methyl-4-oxocyclohexanecarboxylate |

37480-41-4 | 95% | 1g |

¥1478.0 | 2022-04-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M193059-250mg |

methyl 1-methyl-4-oxocyclohexane-1-carboxylate |

37480-41-4 | 95% | 250mg |

¥587.90 | 2023-09-01 | |

| TRC | M223375-50mg |

Methyl 1-Methyl-4-oxocyclohexanecarboxylate |

37480-41-4 | 50mg |

$ 210.00 | 2022-06-04 | ||

| TRC | M223375-10mg |

Methyl 1-Methyl-4-oxocyclohexanecarboxylate |

37480-41-4 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M88090-250mg |

Methyl 1-methyl-4-oxocyclohexanecarboxylate |

37480-41-4 | 95% | 250mg |

¥587.0 | 2022-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M846838-500mg |

Methyl 1-methyl-4-oxocyclohexanecarboxylate |

37480-41-4 | 95% | 500mg |

1,399.00 | 2021-05-17 |

methyl 1-methyl-4-oxocyclohexane-1-carboxylate 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

37480-41-4 (methyl 1-methyl-4-oxocyclohexane-1-carboxylate) 関連製品

- 17159-79-4(4-(Ethoxycarbonyl)-1-cyclohexanone)

- 29412-62-2(dimethyl cubane-1,4-dicarboxylate)

- 1459-95-6(Dimethyl adamantane-1,3-dicarboxylate)

- 711-01-3(1-Adamantanecarboxylic Acid Methyl Ester)

- 17607-00-0(Methyl 4-oxocycloheptanecarboxylate)

- 6297-22-9(methyl 4-oxocyclohexane-1-carboxylate)

- 13672-64-5(Methyl 2-(2-oxocyclohexyl)acetate)

- 13148-83-9(Methyl 3-oxocyclohexanecarboxylate)

- 695-95-4(Methyl 3-oxocyclobutane-1-carboxylate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:37480-41-4)Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:37480-41-4)methyl 1-methyl-4-oxocyclohexane-1-carboxylate

清らかである:99%/99%

はかる:5g/25g

価格 ($):296.0/1037.0